N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide
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Overview
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide is a complex organic compound that belongs to the class of benzothiophenes These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic aldehydes in the presence of triisopropylchlorosilane . The hydroxypropyl group can be introduced through a subsequent reaction with an appropriate epoxide under basic conditions. Finally, the difluorobenzamide moiety is attached using a coupling reaction with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photonic devices
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the difluorobenzamide moiety can increase its binding affinity to target proteins. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene-2-boronic acid: Used in similar applications, particularly in medicinal chemistry and materials science.
1-(1-benzothiophen-2-yl)-1H-pyrazole: Another benzothiophene derivative with potential therapeutic applications.
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: Known for its antimicrobial and antioxidant properties.
Uniqueness
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxypropyl and difluorobenzamide groups enhances its solubility, bioavailability, and binding affinity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO2S/c1-18(23,16-9-11-4-2-3-5-15(11)24-16)10-21-17(22)12-6-7-13(19)14(20)8-12/h2-9,23H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHURXTHRWYYPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)F)F)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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